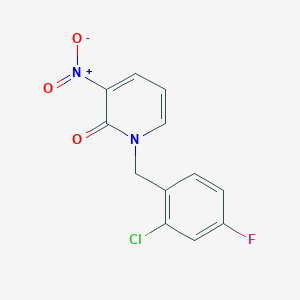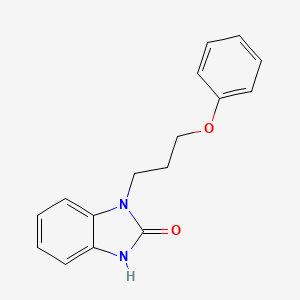![molecular formula C21H25N3O2 B5536540 2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives involves strategic methodologies, such as the introduction of side chains via lithiation and intramolecular Mannich cyclisation. For example, hexahydroazocino[4,3-b]indoles were synthesized from 1-phenylsulphonylindole, showcasing the complexity and versatility of indole synthesis techniques (Street et al., 1987). Other approaches involve reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine, further highlighting the synthetic diversity in accessing indole frameworks (Molina et al., 1998).
Molecular Structure Analysis
Molecular structure determination is pivotal, with X-ray crystallography being a key technique. It has been used to confirm the structures of synthesized indole derivatives, providing insights into their molecular geometries and the nature of their chemical bonds (Letcher et al., 1993).
Chemical Reactions and Properties
Indoles engage in a variety of chemical reactions, including gold(I)-catalyzed formal [4+2] reactions between 1,3-diynes and pyrroles, leading to the synthesis of disubstituted indoles. This demonstrates the reactivity and potential for functionalization of indole compounds (Matsuda et al., 2015).
Wissenschaftliche Forschungsanwendungen
Biological Importance of Indole Nucleus
Indole compounds, including those substituted at various positions, are known for their significant biological activities. These activities are attributed to the indole nucleus, which is a common structural motif found in natural products, pharmaceuticals, and biologically active compounds. The incorporation of the indole nucleus in medicinal compounds has rendered it a versatile heterocycle with a wide spectrum of biological activities. This includes being a part of the amino acid tryptophan, which is essential for protein synthesis, and serving as the basis for drugs like indomethacin. Indole alkaloids, derived from plants, also exhibit a range of biological activities (Sharma, Kumar, & Pathak, 2010).
Synthesis and Functionalization of Indoles
The synthesis and functionalization of indoles through palladium-catalyzed reactions highlight the structural component's importance in various biologically active compounds. These methods have been researched for over 100 years, offering a variety of classical methods for their synthesis. Palladium-catalyzed reactions, in particular, have become crucial in the synthesis of indoles due to their tolerance to a wide range of functionalities, making them applicable to complex molecules. This has deeply influenced organic chemistry, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients in a more efficient and less wasteful manner (Cacchi & Fabrizi, 2005).
Application in Heterocyclic Chemistry
The study and development of synthetic methods for pyrroles, indoles, and carbazoles using transition-metal-catalyzed CH activation approaches demonstrate the ongoing interest in these compounds. These heterocycles are crucial in natural products, pharmaceuticals, and functional molecules. The CH activation approaches not only serve as atom- and step-economical alternatives to existing synthetic methods but also showcase the latest developments in organometallic chemistry and homogeneous catalysis (Yoshikai & Wei, 2013).
Wirkmechanismus
The mechanism of action of indole and isoxazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-11-9-12(2)19-16(10-11)13(3)20(22-19)21(25)24-8-6-7-17(24)18-14(4)23-26-15(18)5/h9-10,17,22H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZNVOMDYYEVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3C4=C(ON=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)
![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)